molecular formula C17H16ClF2N3O3S B1505432 N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 1021854-28-3

N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide

Cat. No. B1505432
CAS RN: 1021854-28-3
M. Wt: 415.8 g/mol
InChI Key: GRUCTTASYLTZNK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group . It is a reagent used in the synthesis of potent VEGFR-2 inhibitors .


Synthesis Analysis

The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data . The asymmetric unit consists of one formula unit . In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated .


Molecular Structure Analysis

In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .


Chemical Reactions Analysis

This compound has shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) .


Physical And Chemical Properties Analysis

The yield of the compound is 76%; M.p: 212–214 ℃; ATR-FTIR (υmax cm −1): 3047 (=C–H, Stretch), 1661 (C=O, Stretch), 1561 (C=C, Stretch), 1418 (C–H, Band), 1242 (C–N, Stretch), 788 (C–Cl, Stretch) .

Mechanism of Action

Pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .

Safety and Hazards

The safety information available for this compound indicates that it is classified as Acute Tox. 4 Oral . This suggests that it may be harmful if swallowed.

Future Directions

Given the great therapeutic importance of pexidartinib, knowledge of the structure of (II)·2H 2 O and the analysis of its intermolecular interactions provide valuable information for further studies, e.g., the investigation of biological and physicochemical properties . This research has been developing a class of 1 H -pyrrolo [2,3- b ]pyridine derivatives targeting FGFR with development prospects .

properties

IUPAC Name

N-[3-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-hydroxymethyl]-2,4-difluorophenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,16,23-24H,2,5H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUCTTASYLTZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(C2=CNC3=C2C=C(C=N3)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705429
Record name N-{3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl]-2,4-difluorophenyl}propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide

CAS RN

1021854-28-3
Record name N-{3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl]-2,4-difluorophenyl}propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide

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